molecular formula C13H13NO B13827544 5-(4-Methoxyphenyl)-2-methylpyridine CAS No. 4467-18-9

5-(4-Methoxyphenyl)-2-methylpyridine

Cat. No.: B13827544
CAS No.: 4467-18-9
M. Wt: 199.25 g/mol
InChI Key: TUPACPDWSRLGRC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a methoxyphenyl group attached to the fifth position of the pyridine ring and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxyphenyl)-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-1H-pyrrole

Uniqueness

5-(4-Methoxyphenyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

4467-18-9

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methylpyridine

InChI

InChI=1S/C13H13NO/c1-10-3-4-12(9-14-10)11-5-7-13(15-2)8-6-11/h3-9H,1-2H3

InChI Key

TUPACPDWSRLGRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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